molecular formula C12H17NO3 B1446809 2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid CAS No. 14598-96-0

2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid

Cat. No. B1446809
CAS RN: 14598-96-0
M. Wt: 223.27 g/mol
InChI Key: RUSUZMYXBIGTLN-UHFFFAOYSA-N
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Description

2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid (BAMHMB) is a naturally occurring organic compound that is found in a variety of different organisms. It is an important component of many metabolic pathways, and is involved in a wide range of physiological processes. BAMHMB has been studied for its potential therapeutic applications, including its ability to modulate the activity of enzymes and receptors, and to act as a prodrug.

Scientific Research Applications

Multicomponent Reactions in Organic Synthesis

2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid: can be utilized in multicomponent reactions (MCRs), which are highly valued in organic synthesis for constructing complex molecules from simpler components. These reactions are efficient, often require fewer steps, and can be more environmentally friendly due to reduced waste. The compound’s structure suggests potential reactivity in the formation of indole derivatives, which are prevalent in pharmaceuticals and agrochemicals .

Antimicrobial Agent Development

The benzylamino group within the compound indicates potential antimicrobial properties. By incorporating this compound into novel hydrazide derivatives, researchers can explore its efficacy against various bacterial strains. This could lead to the development of new antimicrobial agents, especially in the wake of increasing antibiotic resistance .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .

Mode of Action

The suzuki–miyaura (sm) cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, might be involved . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that amino acids can be synthesized from glycolytic and citric acid cycle intermediates . Also, the hydrogen isotope ratios of amino acids in all organisms are substantially fractionated relative to growth water, hinting at rich biochemical information encoded in such signals .

Pharmacokinetics

It’s known that the suzuki–miyaura (sm) cross-coupling reaction, which might be involved in the compound’s action, is characterized by exceptionally mild and functional group tolerant reaction conditions .

Result of Action

It’s known that indole derivatives, which have a similar structure, show various biologically vital properties .

Action Environment

It’s known that the suzuki–miyaura (sm) cross-coupling reaction, which might be involved in the compound’s action, is characterized by a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

properties

IUPAC Name

2-(benzylamino)-3-hydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,16)10(11(14)15)13-8-9-6-4-3-5-7-9/h3-7,10,13,16H,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSUZMYXBIGTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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